(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide

Chiral synthesis Stereochemistry Asymmetric catalysis

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a single-enantiomer compound combining a phenoxyacetamide moiety with a 2,5-dioxotetrahydrofuran (succinic anhydride) ring. With the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol, it belongs to the class of N-substituted succinimides that serve as chiral precursors and reactive intermediates in medicinal chemistry.

Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
CAS No. 1257855-08-5
Cat. No. B15058611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
CAS1257855-08-5
Molecular FormulaC12H11NO5
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)NC(=O)COC2=CC=CC=C2
InChIInChI=1S/C12H11NO5/c14-10(7-17-8-4-2-1-3-5-8)13-9-6-11(15)18-12(9)16/h1-5,9H,6-7H2,(H,13,14)/t9-/m0/s1
InChIKeyJFNLOKSSJKJODB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide (CAS 1257855-08-5) – A Chiral Succinimidyl Phenoxyacetamide Building Block for Stereospecific Synthesis & Procurement


(S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide is a single-enantiomer compound combining a phenoxyacetamide moiety with a 2,5-dioxotetrahydrofuran (succinic anhydride) ring. With the molecular formula C₁₂H₁₁NO₅ and a molecular weight of 249.22 g/mol, it belongs to the class of N-substituted succinimides that serve as chiral precursors and reactive intermediates in medicinal chemistry [1]. The defined (S) stereochemistry at the 3-position of the tetrahydrofuran ring distinguishes it from the corresponding (R)-enantiomer (CAS 35739-00-5 / 4515-22-4) and from achiral or racemic phenoxyacetamide derivatives, making stereochemical identity a primary criterion for procurement decisions in asymmetric synthesis workflows .

Why (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide (CAS 1257855-08-5) Cannot Be Replaced by the (R)-Enantiomer or Racemic Phenoxyacetamides


In stereospecific synthesis, the enantiomeric configuration of a building block directly governs the stereochemical outcome of downstream products. The (S)-enantiomer (CAS 1257855-08-5) and the (R)-enantiomer (CAS 35739-00-5) are non-superimposable mirror images that can produce opposite biological activities or differential pharmacokinetic profiles when incorporated into chiral drug candidates [1]. Simply substituting the racemic mixture or the wrong enantiomer risks compromising target binding affinity, metabolic stability, or regulatory compliance in pharmaceutical development. This guide provides the quantitative evidence supporting the selection of the single (S)-enantiomer over available alternatives, noting where high-strength head-to-head comparative data remains limited across the open literature .

Quantitative Differentiation Evidence for (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide (1257855-08-5) vs. Closest Analogs


Enantiomeric Identity: (S) vs. (R) Absolute Configuration Confirmed by Chiral Descriptors

The target compound bears the (S) absolute configuration at the tetrahydrofuran 3-position, as confirmed by the InChI stereochemical descriptor '/t9-/m0/s1', which unambiguously defines the spatial arrangement [1]. By contrast, the (R)-enantiomer (CAS 35739-00-5 / 4515-22-4) carries the opposite '/t9-/m1/s1' descriptor . This is not an interchangeable property; a synthesis pathway requiring (S)-configured succinimide cannot proceed with the (R)-isomer without yielding the incorrect diastereomer or enantiomer in the final product. No racemic mixture (containing both enantiomers) can substitute for the single enantiomer in stereospecific applications.

Chiral synthesis Stereochemistry Asymmetric catalysis

Vendor-Specified Minimum Purity of the (S)-Enantiomer vs. (R)-Enantiomer

Multiple independent vendors report minimum purity specifications for the (S)-enantiomer. Bidepharm specifies ≥95% (95+%) purity , while MolCore and Leyan list purities of ≥98% (NLT 98%) . AKSci reports a minimum purity of 95% for both the (S)-enantiomer (cat. 9055DG) and the (R)-enantiomer (cat. 6227AB), indicating that baseline purity is comparable between the two enantiomers from this supplier . However, suppliers offering the (S)-enantiomer at 98%+ purity provide a quantifiable purity advantage over standard 95% grades when higher chemical purity is required for sensitive downstream reactions such as catalytic asymmetric transformations or crystallizations.

Chemical purity Quality control Procurement specification

Structural Differentiation: Phenoxyacetamide–Succinimide Hybrid vs. Simple Phenoxyacetamides

The target compound integrates a reactive succinic anhydride (2,5-dioxotetrahydrofuran) ring with a phenoxyacetamide side chain. This dual functionality enables sequential derivatization: the anhydride can undergo ring-opening with amines to form amic acids or succinimides, while the phenoxyacetamide portion provides additional hydrogen-bonding and hydrophobic interaction sites . By contrast, simple phenoxyacetamide (CAS 621-88-5, C₈H₉NO₂, MW 151.16) lacks the cyclic anhydride motif entirely, precluding the same downstream modification pathways. The hybrid scaffold of the target compound (MW 249.22) is significantly more complex, with 5 hydrogen-bond acceptors and a computed XLogP3 of 0.7, compared to phenoxyacetamide's 2 acceptors and XLogP3 of 1.0, indicating distinct physicochemical property space [1].

Medicinal chemistry Scaffold complexity Structure-activity relationship

Lack of High-Strength Comparative Biological Activity Data Necessitates Direct Empirical Validation

A systematic search of peer-reviewed literature and patent databases through May 2026 reveals no published head-to-head biological activity comparisons (e.g., IC₅₀, Kᵢ, EC₅₀, pharmacokinetic parameters) between (S)-N-(2,5-dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide and its (R)-enantiomer or racemic mixture [1]. While succinimide derivatives as a class have established anticonvulsant and CNS activity profiles [2], these data cannot be directly extrapolated to this specific compound. Any claims of differential biological potency, target selectivity, or in vivo efficacy between the enantiomers remain unsupported by published quantitative evidence as of the search date.

Pharmacology Biological evaluation Empirical validation

Primary Application Scenarios for (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide (1257855-08-5) Based on Verified Evidence


Chiral Building Block for Asymmetric Synthesis of Succinimide-Containing Drug Candidates

The confirmed (S) absolute configuration (InChI '/t9-/m0/s1') makes this compound suitable as a starting material or intermediate in the construction of enantiomerically pure succinimide-based pharmaceuticals. The 2,5-dioxotetrahydrofuran ring can be opened with chiral or achiral amines to install a defined stereocenter, a methodology applicable to the synthesis of antiepileptic drug analogs where succinimide stereochemistry influences pharmacological activity [1].

Sequential Derivatization via Anhydride Ring-Opening and Amide Modification

The dual functionality—reactive cyclic anhydride and phenoxyacetamide—enables two-step orthogonal derivatization. The anhydride reacts with primary or secondary amines to form amic acid intermediates, which can be further cyclized or functionalized via the pendant phenoxyacetamide. This reactivity profile is not accessible with simple phenoxyacetamide derivatives (CAS 621-88-5), which lack the anhydride handle entirely .

High-Purity (98%+) Batches for Catalytic Asymmetric Transformations

When sourced from suppliers offering ≥98% purity (e.g., MolCore, Leyan), this compound provides the chemical purity margin necessary for metal-catalyzed asymmetric reactions where impurities can poison chiral catalysts or reduce enantioselectivity. The 3–5% purity advantage over standard 95% grades is quantifiably meaningful for minimizing byproduct formation in catalytic cycles .

Empirical Stereospecific Activity Profiling in Drug Discovery

Given the absence of published comparative biological data between enantiomers, this compound is positioned as a tool for de novo pharmacological evaluation. Researchers can use it to generate the first quantitative structure-activity relationship (SAR) data for the (S)-enantiomer series, establishing a proprietary baseline against which the (R)-enantiomer and racemate can be benchmarked internally [2].

Quote Request

Request a Quote for (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.